Meteneprost

Descripción general

Descripción

Metenoprost es un derivado sintético de la prostaglandina E2, conocido por sus propiedades estimulantes uterinas. Fue desarrollado inicialmente por el All India Institute of Medical Sciences y se ha estudiado por su posible uso en el aborto médico . El compuesto tiene una fórmula molecular de C23H38O4 y es reconocido por su capacidad para inducir contracciones uterinas .

Aplicaciones Científicas De Investigación

Metenoprost ha sido estudiado extensamente por sus aplicaciones en varios campos:

Química: Utilizado como compuesto modelo para estudiar la reactividad y transformación de derivados de prostaglandinas.

Biología: Investigado por su papel en la inducción de contracciones uterinas y su posible uso en la salud reproductiva.

Industria: Utilizado en el desarrollo de formulaciones farmacéuticas y como patrón de referencia en química analítica.

Mecanismo De Acción

Metenoprost ejerce sus efectos uniéndose a los receptores de prostaglandinas en el útero, lo que lleva a la activación de vías de señalización que inducen contracciones uterinas. El compuesto sensibiliza el tejido uterino a la oxitocina, mejorando su respuesta contráctil. Este mecanismo es crucial para su uso en el aborto médico y otras aplicaciones de salud reproductiva .

Análisis Bioquímico

Biochemical Properties

Meteneprost plays a significant role in biochemical reactions, particularly in the reproductive system. It interacts with various enzymes and proteins, including cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins . This compound binds to prostaglandin receptors, leading to a cascade of biochemical reactions that result in its biological effects. The nature of these interactions involves the modulation of enzyme activity and the alteration of protein conformations.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In reproductive cells, this compound induces contractions and facilitates the expulsion of the embryo. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular environment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to prostaglandin receptors on the cell surface . This binding triggers a series of intracellular signaling pathways, including the activation of adenylate cyclase and the increase in cyclic AMP levels. These changes lead to the activation of protein kinase A, which in turn phosphorylates various target proteins, resulting in the observed biological effects. This compound also inhibits the activity of certain enzymes, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its potency . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are observed both in vitro and in vivo, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces the desired biological responses without significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and fever. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to prostaglandin synthesis and metabolism . It interacts with enzymes such as cyclooxygenases and prostaglandin synthases, influencing the levels of various metabolites. These interactions can alter metabolic flux and affect the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Metenoprost se sintetiza a través de una serie de reacciones químicas que involucran la modificación de la prostaglandina E2. . Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para facilitar las transformaciones deseadas.

Métodos de Producción Industrial

La producción industrial de metenoprost implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosos controles de calidad para mantener la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Metenoprost experimenta diversas reacciones químicas, que incluyen:

Oxidación: Metenoprost puede oxidarse para formar diferentes derivados, que pueden tener actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en metenoprost, alterando sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de metenoprost incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y niveles de pH para asegurar los resultados deseados .

Productos Principales

Los productos principales formados a partir de las reacciones de metenoprost dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden dar lugar a una amplia gama de nuevas moléculas con posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Metenoprost se compara con otros derivados de prostaglandinas como:

Misoprostol: Otro análogo de la prostaglandina E1 utilizado para el aborto médico y el tratamiento de úlceras gástricas.

Gemeprost: Un análogo de la prostaglandina E1 utilizado para la dilatación cervical y la interrupción del embarazo.

Singularidad

Metenoprost es único debido a sus modificaciones estructurales específicas, que confieren una vida media extendida y propiedades estimulantes uterinas mejoradas en comparación con otros derivados de prostaglandinas .

Lista de Compuestos Similares

- Misoprostol

- Gemeprost

- Dinoprostone (Prostaglandina E2)

- Carboprost

Propiedades

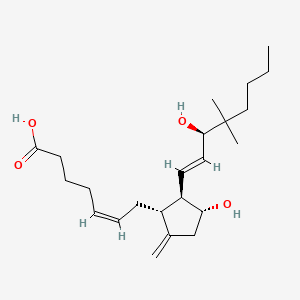

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLGLMGSFIXSGO-KTXJXPLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018145 | |

| Record name | Meteneprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61263-35-2 | |

| Record name | Meteneprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meteneprost [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meteneprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METENEPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary medical application of Meteneprost?

A1: this compound, a prostaglandin E2 analog, has been investigated for its use in facilitating cervical dilation prior to first-trimester surgical abortion. [, , , , , , , , , , , , ] Studies suggest that it can soften and dilate the cervix, potentially making the procedure safer and easier. [, , ]

Q2: Has this compound been investigated for use in combination with other medications?

A3: Yes, studies have explored using this compound alongside Mifepristone (RU 486) as an alternative to surgical abortion within the first 28 days of a missed menstrual period. [, ] Additionally, it was studied in conjunction with Mifepristone in early pregnancy termination, offering a potential alternative to aspiration. []

Q3: Are there any known drawbacks or limitations to using this compound for cervical dilation?

A4: While some studies suggest potential benefits of this compound, it's essential to note that it's not without limitations. Some studies reported uterine pain as a common side effect, although generally mild. [, ] Further research is necessary to fully understand the efficacy and safety profile of this compound compared to other available methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.